4-bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-20-15-8-2-12(3-9-15)10-11-18-16(19)13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQSILRNDOFOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330861 | |
| Record name | 4-bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671140 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
306279-63-0 | |
| Record name | 4-bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves a multi-step process:
Bromination: The starting material, benzamide, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Amidation: The brominated benzamide is then reacted with 2-(4-methoxyphenyl)ethylamine under appropriate conditions to form the desired product. This step often requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and amidation steps, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the methoxy group or the ethyl chain.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the functional groups present in the molecule.
Scientific Research Applications
4-bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the methoxyphenyl group can influence its binding affinity and specificity, affecting the pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Modifications on the Benzamide Core
Halogen and Methoxy Variations
- 4-Bromo-2-Fluoro-N-[2-(4-Methoxyphenyl)Ethyl]Benzamide (C₁₆H₁₅BrFNO₂): This analog introduces a fluorine atom at the 2-position of the benzamide ring. Fluorine’s electronegativity enhances metabolic stability and binding affinity in drug design. The molecular weight increases slightly (352.20 vs.
- 4-Bromo-N-(2-Nitrophenyl)Benzamide :
Replacing the methoxyphenylethyl group with a nitro-substituted aniline () introduces strong electron-withdrawing effects, which may reduce solubility but increase reactivity in electrophilic substitution reactions. The nitro group also impacts hydrogen-bonding capabilities compared to the methoxy group .
Aromatic Ring Modifications
- 4-Bromo-N-(4-Methoxy-2-Nitrophenyl)Benzamide (4MNB): This compound () features both methoxy and nitro groups on the aniline ring.
Variations in the Amine Moiety
Piperidine and Morpholine Derivatives
- 4-Bromo-N-(2-(1-Piperidinyl)Ethyl)Benzamide (C₁₄H₁₉BrN₂O):
Substituting the methoxyphenylethyl group with a piperidine-containing chain () increases hydrophobicity (logP ~3.5 vs. ~3.0 for the target compound). Piperidine’s cyclic amine structure may enhance blood-brain barrier penetration, making this analog relevant for central nervous system targets . - 3-Bromo-4-Methoxy-N-[4-(4-Morpholinylsulfonyl)Phenyl]Benzamide: The morpholine sulfonyl group () introduces a polar sulfonamide moiety, improving aqueous solubility. This modification is advantageous for intravenous formulations but may reduce membrane permeability .
Receptor Targeting
- Sigma Receptor Ligands (e.g., [¹²⁵I]PIMBA): Radioiodinated benzamides like [¹²⁵I]PIMBA () bind sigma receptors with high affinity (Kd ~5–15 nM).
- CCK2 Receptor Antagonist (JNJ-26070109) :
This bromo- and methoxy-substituted benzamide () inhibits acid secretion via CCK2 receptor antagonism. Structural similarities imply the target compound could be optimized for gastrointestinal disorders .
Physicochemical Properties
Biological Activity
4-bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide is a compound of interest due to its potential biological activities, which may include interactions with various molecular targets such as enzymes and receptors. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound consists of a bromine atom attached to a benzamide structure with a methoxyphenyl ethyl side chain. This structural configuration is significant for its biological activity, as the presence of the bromine atom and the methoxy group can enhance binding affinity to biological targets.
The mechanism of action for this compound involves its interaction with specific receptors or enzymes. Studies suggest that the bromine atom may influence the compound's lipophilicity and electronic properties, affecting how it binds to these targets. The methoxy group is also believed to play a role in modulating the compound's pharmacokinetic properties.
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological properties:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which could be beneficial in treating conditions where enzyme activity is dysregulated.
- Receptor Modulation : It may act as a modulator for specific receptors involved in neurological and inflammatory pathways.
Case Studies and Research Findings
- Neurological Applications : In studies involving dopamine receptors, related compounds have demonstrated significant affinity, suggesting that this compound might also interact with these receptors, potentially influencing conditions such as schizophrenia or Parkinson's disease .
- Antibacterial Activity : Similar benzamide derivatives have been evaluated for antibacterial properties. For instance, pyrrole benzamide derivatives showed promising activity against Staphylococcus aureus, indicating that structural modifications could lead to enhanced antibacterial efficacy .
- Cancer Research : The compound's structural similarities with known MEK inhibitors suggest potential applications in cancer treatment. MEK inhibitors are crucial in targeting proliferative diseases such as melanoma and colorectal cancer .
Data Summary
| Property | Description |
|---|---|
| Chemical Formula | C16H16BrNO2 |
| Molecular Weight | 320.21 g/mol |
| Biological Targets | Enzymes (e.g., lipoxygenase), Receptors (e.g., dopamine receptors) |
| Potential Applications | Neurological disorders, Antibacterial treatments, Cancer therapy |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The synthesis typically involves coupling 4-bromobenzoic acid derivatives with 2-(4-methoxyphenyl)ethylamine. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or HATU for amide bond formation) and optimizing solvent polarity (e.g., DMF or DCM) to enhance reaction efficiency. Catalytic additives like DMAP may improve yields. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity products. Reaction monitoring by TLC or HPLC ensures intermediate quality .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR confirm structural integrity, with characteristic shifts for the bromophenyl (δ ~7.5 ppm), methoxyphenyl (δ ~3.8 ppm for OCH), and amide protons (δ ~8.3 ppm).
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H] at m/z 348.04).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).
- FT-IR : Confirms amide C=O stretch (~1650 cm) and aromatic C-Br (~560 cm) .
Q. What are the recommended storage conditions and stability assessments for this compound to ensure experimental reproducibility?
- Methodological Answer : Store as a solid at –20°C under inert gas (argon) to prevent hydrolysis or oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Lyophilization enhances long-term stability for aqueous formulations. Use amber vials to minimize photodegradation .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) predict the biological activity or interaction mechanisms of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., acetylcholinesterase or bacterial PPTases). Validate docking poses with MD simulations (NAMD/GROMACS) to assess stability.
- ADMET Prediction : Tools like SwissADME predict pharmacokinetics (e.g., blood-brain barrier penetration) .
Q. How does the crystal structure of this compound influence its molecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths, angles, and packing motifs. For example, the amide group’s planarity and Br···O halogen bonding may stabilize crystal lattices. Compare with analogs (e.g., 4-methoxy substitutions) to correlate steric effects with bioactivity. CCDC deposition (e.g., CCDC 1234567) enables structural benchmarking .
Q. How to design structure-activity relationship (SAR) studies to optimize the pharmacological profile?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace Br with Cl, adjust methoxy position).
- Bioassays : Test against enzyme panels (e.g., kinases, proteases) to identify selectivity.
- Data Analysis : Use multivariate regression (e.g., CoMFA/CoMSIA) to link structural features (logP, polar surface area) with IC values. Prioritize analogs with >10-fold selectivity over off-targets .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this benzamide derivative?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution. Adjust formulations (e.g., PEGylation) to improve bioavailability.
- Metabolite Identification : Use hepatocyte microsomes or in vivo samples to detect active/inactive metabolites.
- Dose-Response Refinement : Conduct PK/PD modeling to align dosing regimens with target engagement .
Q. What are the challenges in achieving selective enzyme inhibition with halogenated benzamides, and how can they be addressed?
- Methodological Answer : Halogen atoms (Br, Cl) enhance binding but may reduce selectivity due to hydrophobic promiscuity. Solutions include:
- Fragment-Based Design : Incorporate hydrogen-bond donors (e.g., hydroxyl groups) for targeted interactions.
- Cryo-EM/Co-crystallography : Resolve enzyme-ligand complexes to identify critical binding pockets.
- Proteome-Wide Screening : Use thermal shift assays to assess off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
